4-(1H-Imidazol-4-yl)piperidine hydrochloride
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Overview
Description
4-(1H-Imidazol-4-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with an imidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with imidazole derivatives in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Catalysts: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or water
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction of the imidazole ring can yield dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Polar solvents like methanol, ethanol, or acetonitrile
Major Products Formed
Oxidation: Imidazolones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
4-(1H-Imidazol-4-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
- 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
4-(1H-Imidazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-(1H-imidazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
CEUXCQWFISXWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=CN2.Cl |
Origin of Product |
United States |
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